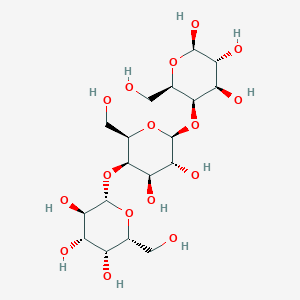

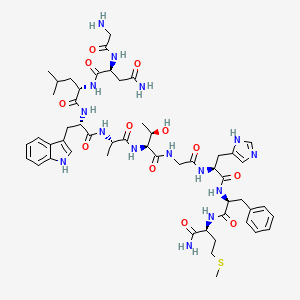

6S-5,6,7,8-Tetrahydrobiopterin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

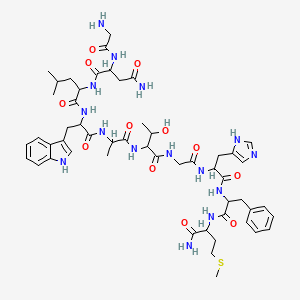

6S-5,6,7,8-Tetrahydrobiopterin: is a naturally occurring pteridine derivative that serves as a cofactor for several important enzymes in the human body. It is primarily involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This compound plays a crucial role in the biosynthesis of neurotransmitters like dopamine, serotonin, and nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6S-5,6,7,8-Tetrahydrobiopterin typically involves the reduction of biopterin or its derivatives. One common method is the hydrogenation of L-biopterin in the presence of a platinum group metal catalyst under basic conditions . The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of tetrahydrobiopterin from simple precursors. The product is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6S-5,6,7,8-Tetrahydrobiopterin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to dihydrobiopterin and biopterin.

Reduction: It can be reduced back to tetrahydrobiopterin from its oxidized forms.

Substitution: It can participate in nucleophilic substitution reactions at the pteridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Dihydrobiopterin and biopterin.

Reduction: Tetrahydrobiopterin.

Substitution: Various substituted pteridines depending on the nucleophile used

Scientific Research Applications

Chemistry: 6S-5,6,7,8-Tetrahydrobiopterin is used as a cofactor in various enzymatic reactions, making it a valuable tool in biochemical research. It is also used in the study of pteridine chemistry and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the metabolism of aromatic amino acids and the biosynthesis of neurotransmitters. It is also used in the investigation of genetic disorders related to tetrahydrobiopterin deficiency .

Medicine: Clinically, this compound is used in the treatment of conditions such as phenylketonuria and certain types of hyperphenylalaninemia. It is also being explored for its potential therapeutic effects in neurological disorders and cardiovascular diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various manufacturing processes .

Mechanism of Action

6S-5,6,7,8-Tetrahydrobiopterin acts as a cofactor for several hydroxylase enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of their respective substrates, which is a critical step in the biosynthesis of neurotransmitters. The compound binds to the active site of the enzyme and facilitates the transfer of electrons, enabling the hydroxylation reaction to proceed .

Comparison with Similar Compounds

Similar Compounds:

Dihydrobiopterin: An oxidized form of tetrahydrobiopterin that can be reduced back to the active form.

Biopterin: A fully oxidized form that is not active as a cofactor but can be reduced to tetrahydrobiopterin.

Neopterin: A related pteridine compound involved in immune response.

Uniqueness: 6S-5,6,7,8-Tetrahydrobiopterin is unique in its ability to act as a cofactor for multiple hydroxylase enzymes, making it essential for the biosynthesis of several key neurotransmitters. Its role in both the central nervous system and peripheral tissues highlights its importance in maintaining physiological homeostasis .

properties

Molecular Formula |

C9H15N5O3 |

|---|---|

Molecular Weight |

241.25 g/mol |

IUPAC Name |

(6R)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m1/s1 |

InChI Key |

FNKQXYHWGSIFBK-ZMIZWQJLSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)

![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)

![(1S,3R,6S,8R,11S,12S,14S,15R,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769287.png)

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)